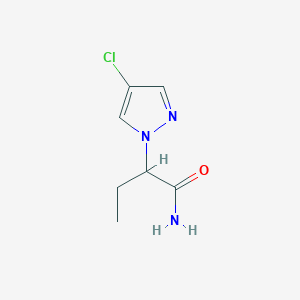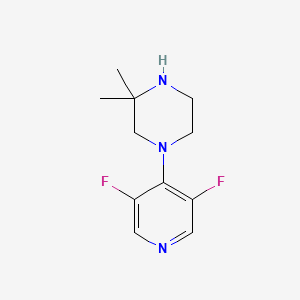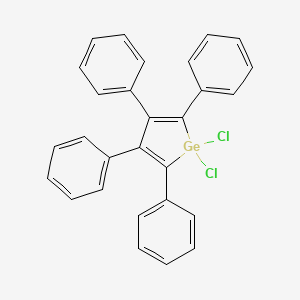
1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole is an organogermanium compound with the molecular formula C28H20Cl2Ge It is characterized by the presence of two chlorine atoms and four phenyl groups attached to a germole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole typically involves the reaction of tetraphenylgermole with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-positions. The general reaction scheme can be represented as follows:
Tetraphenylgermole+Cl2→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state germanium compounds or reduction to form lower oxidation state species.
Addition Reactions: The phenyl groups can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) and organolithium compounds (RLi).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield 1,1-dialkyl-2,3,4,5-tetraphenylgermoles.
Scientific Research Applications
1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Its potential biological activity is being explored, although specific applications are still under investigation.
Medicine: Research is ongoing to determine its potential therapeutic uses, particularly in the field of oncology.
Industry: It may be used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways and targets are still under investigation, but its reactivity is primarily driven by the electrophilic nature of the chlorine atoms and the aromatic character of the phenyl groups.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,3,4,5-tetraphenylsilole: Similar in structure but contains silicon instead of germanium.
1,1-Dimethyl-2,3,4,5-tetraphenyl-1H-silole: Contains methyl groups instead of chlorine atoms and silicon instead of germanium.
1,1,3,4-Tetramethyl-1-germacyclopenta-3-ene: Contains methyl groups and a different ring structure.
Uniqueness
1,1-Dichloro-2,3,4,5-tetraphenyl-1H-germole is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon analogs. The chlorine atoms also provide distinct reactivity patterns, making it a valuable compound for specific synthetic applications.
Properties
Molecular Formula |
C28H20Cl2Ge |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
1,1-dichloro-2,3,4,5-tetraphenylgermole |
InChI |
InChI=1S/C28H20Cl2Ge/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H |
InChI Key |
AUHAWTFDARRDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Ge](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B15045668.png)
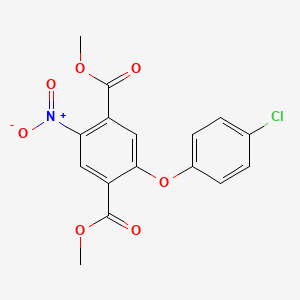
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B15045689.png)
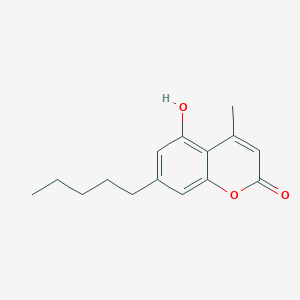
![(6aS,10R)-2-Chloro-4-(chloromethyl)-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B15045709.png)
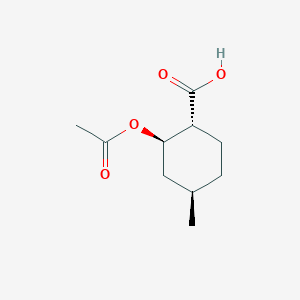
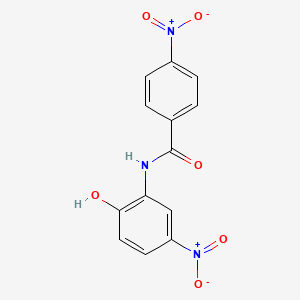
![(E)-N,N-dimethyl-N'-{2-methyl-4-oxo-3H,4H-benzo[g]quinazolin-3-yl}methanimidamide](/img/structure/B15045724.png)
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B15045726.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15045732.png)
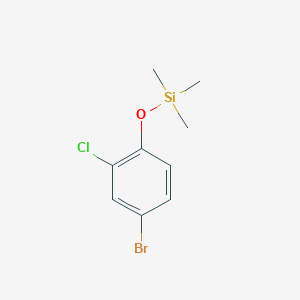
![2-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B15045755.png)
